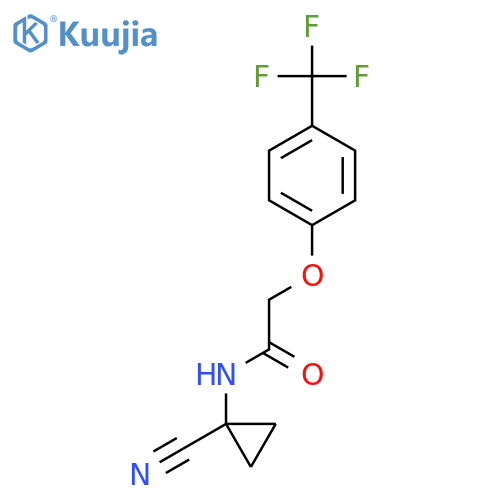

Cas no 1333898-79-5 (N-(1-cyanocyclopropyl)-2-4-(trifluoromethyl)phenoxyacetamide)

1333898-79-5 structure

商品名:N-(1-cyanocyclopropyl)-2-4-(trifluoromethyl)phenoxyacetamide

N-(1-cyanocyclopropyl)-2-4-(trifluoromethyl)phenoxyacetamide 化学的及び物理的性質

名前と識別子

-

- N-(1-cyanocyclopropyl)-2-4-(trifluoromethyl)phenoxyacetamide

- EN300-26683884

- AKOS033166889

- Z1210298237

- N-(1-cyanocyclopropyl)-2-[4-(trifluoromethyl)phenoxy]acetamide

- 1333898-79-5

-

- インチ: 1S/C13H11F3N2O2/c14-13(15,16)9-1-3-10(4-2-9)20-7-11(19)18-12(8-17)5-6-12/h1-4H,5-7H2,(H,18,19)

- InChIKey: IDJVQVBXDMTOBN-UHFFFAOYSA-N

- ほほえんだ: FC(C1C=CC(=CC=1)OCC(NC1(C#N)CC1)=O)(F)F

計算された属性

- せいみつぶんしりょう: 284.07726208g/mol

- どういたいしつりょう: 284.07726208g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 20

- 回転可能化学結合数: 4

- 複雑さ: 415

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.3

- トポロジー分子極性表面積: 62.1Ų

N-(1-cyanocyclopropyl)-2-4-(trifluoromethyl)phenoxyacetamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-26683884-0.05g |

N-(1-cyanocyclopropyl)-2-[4-(trifluoromethyl)phenoxy]acetamide |

1333898-79-5 | 90% | 0.05g |

$212.0 | 2023-09-12 |

N-(1-cyanocyclopropyl)-2-4-(trifluoromethyl)phenoxyacetamide 関連文献

-

Bhavin Siritanaratkul,Clare F. Megarity,Thomas G. Roberts,Thomas O. M. Samuels,Martin Winkler,Jamie H. Warner,Thomas Happe,Fraser A. Armstrong Chem. Sci., 2017,8, 4579-4586

-

Yuan Wang,Yucun Liu,Longyi Jin,Bingzhu Yin Soft Matter, 2016,12, 6373-6384

-

Yoko Ishii,Ye Zhou,Kunyun He,Yoichi Takanishi,Jun Yamamoto,Juan de Pablo,Teresa Lopez-Leon Soft Matter, 2020,16, 8169-8178

1333898-79-5 (N-(1-cyanocyclopropyl)-2-4-(trifluoromethyl)phenoxyacetamide) 関連製品

- 2411240-61-2(N-(1-cyano-2-phenylethyl)prop-2-enamide)

- 102408-28-6(1-Methyl-2-methylaminoimidazo4,5-Fquinoline)

- 894013-49-1(N'-(2,6-dimethylphenyl)-N-{2-4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-ylethyl}ethanediamide)

- 2411246-29-0(N-[6-(5-Bromofuran-2-yl)pyrimidin-4-yl]-2-chloroacetamide)

- 1806937-58-5(Ethyl 6-chloro-3-(difluoromethyl)-2-methoxypyridine-4-acetate)

- 1995755-36-6(3-1-(propan-2-yl)-1H-pyrazol-5-yl-1,2-oxazole-5-carboxylic acid)

- 1869599-51-8(5-(Benzyloxy)-2-{[(benzyloxy)carbonyl]amino}pentanoic acid)

- 1214332-11-2(4-Cyano-2,5-dibromopyridine)

- 1091618-41-5(5-(4-Bromo-2-methoxyphenyl)oxazole)

- 2228111-09-7(3-hydroxy-3-2-(methoxymethyl)oxan-2-ylpropanoic acid)

推奨される供給者

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量